Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO5 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl oxazolidine-3-carboxylate with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazolidine derivatives.
Scientific Research Applications
Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate is unique due to its specific oxazolidine ring structure and the presence of both tert-butyl and butan-2-yl groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-6-7(2)8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
LXDDJFOBMDAQJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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